N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reaction: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base.
Thioether Formation: The pyridylsulfanyl group is attached through a nucleophilic substitution reaction involving a pyridine thiol and an appropriate leaving group.
Amide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring or the amide group, leading to various reduced derivatives.
Substitution: The phenyl and pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, bases, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE: Similar compounds include other pyrazole derivatives with different substituents on the pyrazole ring or the acetamide group.
Uniqueness
The uniqueness of N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C16H16N4OS |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2-phenyl-3,4-dihydropyrazol-5-yl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C16H16N4OS/c21-15(12-22-16-8-4-5-10-17-16)18-14-9-11-20(19-14)13-6-2-1-3-7-13/h1-8,10H,9,11-12H2,(H,18,19,21) |
InChI Key |
UGNPABCFQVFMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1NC(=O)CSC2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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